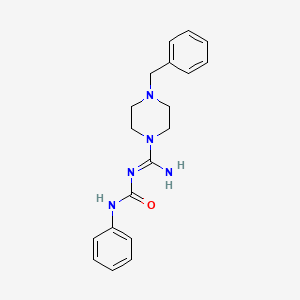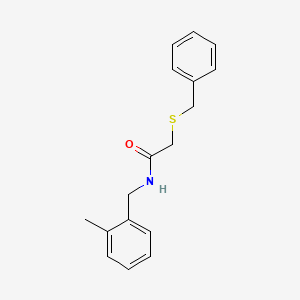
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide, also known as ABP-700, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. This inhibition leads to the suppression of various signaling pathways, resulting in the modulation of cellular functions.
Biochemical and physiological effects:
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has several advantages for lab experiments, including its small size and ease of synthesis. However, the compound also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research on N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its potential applications in various diseases. Finally, the development of new methods for synthesizing N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its analogs could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide involves the reaction of aniline with benzylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with a piperazine derivative to form N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(1E)-1-[amino-(4-benzylpiperazin-1-yl)methylidene]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-18(22-19(25)21-17-9-5-2-6-10-17)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOTVWWVVQRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NC(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=O)NC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(phenylcarbamoyl)piperazine-1-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)